molecular formula C20H12ClF3N2O B2803959 6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-58-9

6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2803959
CAS RN: 339109-58-9
M. Wt: 388.77
InChI Key: RGACZRZQGBIKQM-UHFFFAOYSA-N
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Description

The compound “6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a trifluoromethylbenzyl group, and a pyridinecarbonitrile group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group (CF3) is a common motif in many pharmaceuticals and agrochemicals, contributing to the properties of the parent molecule . The chlorophenyl group (C6H4Cl) is a derivative of benzene and is often used in the synthesis of pharmaceuticals and other organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group can participate in various types of reactions, including nucleophilic substitutions and additions . The chlorophenyl group can also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the trifluoromethyl group is known to be lipophilic and can increase the stability and bioavailability of pharmaceuticals . The chlorophenyl group can also influence the properties of the parent compound .

Scientific Research Applications

Synthesis and Crystal Structure

Research has been conducted on synthesizing and determining the crystal structure of compounds related to 6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile. Studies have shown successful synthesis and crystal structure determination of similar compounds, emphasizing their structural configurations and bonding characteristics (Moustafa & Girgis, 2007). These findings contribute to the understanding of the compound's physical and chemical properties, which are crucial for its potential applications in various scientific domains.

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of derivatives related to the compound . For example, compounds exhibiting high antimicrobial activities compared to their free ligand form have been developed, indicating their potential as effective agents in combating microbial infections (Sadeek et al., 2015). Additionally, research on the synthesis and antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety has been conducted, showcasing their potential in antifungal applications (Ibrahim et al., 2008).

Structural and Optical Characteristics

The structural and optical characteristics of related pyridine derivatives have also been investigated. Studies have reported on the synthesis, characterization, and analysis of these compounds' thermal, structural, optical, and diode characteristics, shedding light on their potential in electronic and photonic applications (Zedan et al., 2020).

Biological Evaluation

Research on the synthesis and biological evaluation of fused heterobicyclic derivatives containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties related to the compound has been carried out, aiming to establish a relationship between structure and activity. These compounds have shown promising results in antimicrobial activity tests, suggesting their potential therapeutic applications (Abdel-Monem, 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is used. For instance, many trifluoromethyl-containing compounds are associated with certain risks due to their high reactivity . Similarly, chlorophenyl-containing compounds can pose hazards due to the presence of the chlorine atom .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, trifluoromethyl-containing compounds are of significant interest in the field of medicinal chemistry due to their unique properties . Similarly, chlorophenyl-containing compounds are widely used in the synthesis of pharmaceuticals and could be explored for new applications .

properties

IUPAC Name

6-(4-chlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2O/c21-17-8-3-14(4-9-17)18-10-5-15(11-25)19(27)26(18)12-13-1-6-16(7-2-13)20(22,23)24/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGACZRZQGBIKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

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